![molecular formula C19H22FN3O4 B3742650 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine](/img/structure/B3742650.png)
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine
Overview
Description
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine, also known as R-1479, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the influenza virus, and it has been shown to have antiviral activity against a broad range of influenza strains, including those that are resistant to currently available antiviral drugs.
Mechanism of Action
The mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine involves the inhibition of the viral polymerase complex, which is required for viral replication. This compound binds to a conserved site on the polymerase complex, preventing the initiation of viral RNA synthesis. This mechanism of action is different from currently available antiviral drugs, which target other aspects of the viral life cycle.
Biochemical and Physiological Effects
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine has been shown to have a low toxicity profile in vitro, with minimal effects on cell viability at concentrations that are effective against influenza virus. In vivo studies have shown that this compound has a high oral bioavailability and is rapidly absorbed and distributed to target tissues. This compound has also been shown to have a long half-life, which may allow for less frequent dosing in clinical settings.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine in lab experiments is its potent antiviral activity against a broad range of influenza strains, including those that are resistant to currently available antiviral drugs. Another advantage is its low toxicity profile, which allows for higher concentrations to be used in experiments. However, a limitation of this compound is its high cost, which may limit its use in larger scale experiments.
Future Directions
There are several future directions for the study of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine. One direction is the optimization of the synthesis method to reduce the cost of production. Another direction is the evaluation of this compound in clinical trials for the treatment of influenza and other viral infections. Additionally, the potential use of this compound in combination with other antiviral drugs should be explored. Finally, the potential use of this compound in the treatment of cancer should be further investigated.
Scientific Research Applications
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have potent antiviral activity against a broad range of influenza strains, including those that are resistant to currently available antiviral drugs. In addition, it has been shown to have activity against other viruses, including respiratory syncytial virus and human parainfluenza virus. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
properties
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-26-18-11-14(17(23(24)25)12-19(18)27-2)13-21-7-9-22(10-8-21)16-5-3-15(20)4-6-16/h3-6,11-12H,7-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMHFALAVNDLGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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